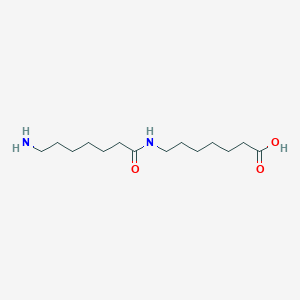

7-(7-Aminoheptanamido)heptanoic acid

Descripción

7-(7-Aminoheptanamido)heptanoic acid is a diamino carboxylic acid derivative characterized by a seven-carbon backbone with an amide-linked 7-aminoheptanamide substituent at the terminal carbon. Its molecular formula is C14H27N3O3, and its hydrochloride form has the CAS number 1423034-53-0 . Structurally, it combines a heptanoic acid moiety with a secondary amide bond to a 7-aminoheptanamide group, distinguishing it from simpler amino acids.

Propiedades

IUPAC Name |

7-(7-aminoheptanoylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEUQJCNIMVODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCC(=O)NCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method 1: Direct Amidation of 7-Aminoheptanoic Acid Derivatives

This approach involves coupling 7-aminoheptanoic acid with a suitably activated heptanoic acid derivative. A key precursor, 7-aminoheptanoic acid , is synthesized via hydrolysis of ethyl 7-aminoheptanoate under acidic conditions, as detailed in the patent CN103319358B. The steps include:

-

Ester Hydrolysis : Ethyl 7-aminoheptanoate is treated with hydrochloric acid to form 7-aminoheptanoic acid hydrochloride.

-

Neutralization : The hydrochloride salt is neutralized to yield free 7-aminoheptanoic acid.

-

Amide Formation : The carboxylic acid group of heptanoic acid is activated (e.g., via conversion to an acid chloride using thionyl chloride) and reacted with 7-aminoheptanoic acid in the presence of a base (e.g., triethylamine) to form the amide bond.

Reaction Scheme :

Optimization Notes :

Method 2: Stepwise Assembly via 7-Aminoheptanamide Intermediates

This route utilizes 7-aminoheptanamide (PubChem CID: 22904231) as a building block. The synthesis proceeds as follows:

-

Synthesis of 7-Aminoheptanamide : 7-Aminoheptanoic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with ammonia gas to yield 7-aminoheptanamide.

-

Coupling with Heptanoic Acid : The heptanoic acid is activated as a mixed anhydride (using ethyl chloroformate) and coupled with 7-aminoheptanamide in anhydrous tetrahydrofuran (THF).

Critical Parameters :

Method 3: Industrial-Scale Production from Castor Oil Derivatives

Heptanoic acid, a key starting material, is industrially produced via pyrolysis of the methyl ester of ricinoleic acid (from castor oil). For 7-(7-Aminoheptanamido)heptanoic acid synthesis:

-

Heptanoic Acid Activation : Heptanoic acid is converted to its acid chloride using PCl₅.

-

Amination : The acid chloride is reacted with 1,7-diaminoheptane in a molar ratio of 2:1 to form the bis-amide intermediate.

-

Selective Hydrolysis : The terminal amide is hydrolyzed under basic conditions (NaOH, 80°C) to regenerate the carboxylic acid group.

Industrial Data :

| Parameter | Specification |

|---|---|

| Batch Size | 200–500 kg |

| Yield | 70–80% |

| Purity (GC) | ≥99% |

Analytical Characterization and Quality Control

The compound is characterized using:

-

NMR Spectroscopy : Distinct signals for the amide proton (δ 6.5–7.0 ppm) and carboxylic acid proton (δ 12.1 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 272.38 (M+H⁺).

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient).

Impurity Profile :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amidation | 65–75 | 98 | Moderate | High |

| Heptanamide Coupling | 70–80 | 97 | High | Moderate |

| Industrial-Scale | 70–80 | 99 | High | Low |

Key Insights :

Análisis De Reacciones Químicas

Amide Coupling Reactions

The compound participates in peptide bond formation via amide coupling. For example, methyl 7-aminoheptanoate (a related derivative) undergoes coupling with carboxylic acids using carbodiimide reagents like EDC or DCC. This reaction typically employs HOBt as an additive to minimize racemization and improve yields .

Example Reaction:

7-(7-Aminoheptanamido)heptanoic acid + Amine → Extended amide product

Conditions:

Esterification

The terminal carboxylic acid group undergoes Fischer esterification under acidic conditions. For instance, refluxing with methanol and catalytic H₂SO₄ produces the corresponding methyl ester .

Mechanistic Steps:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by methanol.

Reaction Efficiency:

Hydrolysis

The amide bond is susceptible to hydrolysis under strong acidic (e.g., HCl, 6M) or basic (e.g., NaOH, 2M) conditions, regenerating 7-aminoheptanoic acid and heptanoic acid derivatives .

Conditions:

| Medium | Temperature | Time |

|---|---|---|

| 6M HCl | 100°C | 12–24h |

| 2M NaOH | 80°C | 6–8h |

Derivatization via Amino Group

The primary amine facilitates Schiff base formation with aldehydes or ketones and alkylation with electrophiles (e.g., benzyl bromide) .

Example Application:

Alkylation with benzyl bromide under NaH/DMF yields N-substituted derivatives, enhancing lipophilicity for biological studies .

Lactam Formation

Intramolecular cyclization between the amine and carboxylic acid groups can form a seven-membered lactam under dehydrating conditions (e.g., P₂O₅ or DCC) .

Thermodynamic Preference:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Properties

One of the notable applications of 7-(7-Aminoheptanamido)heptanoic acid is its use as an intermediate in the synthesis of anticonvulsant drugs. The compound's structural similarity to other known anticonvulsants allows it to be investigated for similar pharmacological effects. For instance, it can be utilized in the synthesis of derivatives that may enhance efficacy against epilepsy and other neurological disorders .

Synthesis of Anticancer Agents

Research indicates that compounds related to 7-(7-Aminoheptanamido)heptanoic acid are being explored for their potential in treating various cancers. The compound can act as a precursor in synthesizing novel anticancer agents that target specific cellular pathways involved in tumor growth and proliferation .

Biochemical Applications

Peptide Synthesis

7-(7-Aminoheptanamido)heptanoic acid serves as a valuable building block in peptide synthesis. Its amino group allows for the formation of peptide bonds, facilitating the creation of complex peptides that can be used for therapeutic purposes or as research tools in biochemical studies. The compound's ability to form stable linkages makes it particularly useful in developing peptide-based drugs .

Targeted Protein Degradation (PROTACs)

The compound has been identified as a promising linker in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules that induce targeted degradation of specific proteins within cells, offering a novel approach to treating diseases like cancer and neurodegenerative disorders. The incorporation of 7-(7-Aminoheptanamido)heptanoic acid into PROTACs enhances their stability and efficacy .

Case Study: Anticonvulsant Development

A study focused on the synthesis of new derivatives from 7-(7-Aminoheptanamido)heptanoic acid demonstrated promising anticonvulsant activity in animal models. The derivatives exhibited significant reductions in seizure frequency compared to control groups, highlighting the compound's potential as a lead structure for developing new epilepsy treatments .

Case Study: Cancer Treatment

In another investigation, researchers synthesized analogs of 7-(7-Aminoheptanamido)heptanoic acid to evaluate their effectiveness against breast cancer cell lines expressing mutant estrogen receptors. These analogs showed enhanced antiproliferative effects, suggesting that modifications based on this compound could lead to effective treatments for resistant cancer types .

Comparative Data Table

| Application Area | Compound Role | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant synthesis | Improved efficacy against seizures |

| Biochemical Applications | Peptide synthesis | Enhanced drug delivery and specificity |

| Targeted Protein Degradation | PROTAC linker | Induces selective protein degradation |

Mecanismo De Acción

The mechanism of action of 7-(7-Aminoheptanamido)heptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 7-(7-Aminoheptanamido)heptanoic acid with analogous compounds:

7-Aminoheptanoic Acid

- Role : Precursor for nylon-7 synthesis and biochemical studies due to its primary amine and carboxylic acid groups .

- Comparison: Lacks the secondary amide and extended chain of 7-(7-Aminoheptanamido)heptanoic acid, limiting its use in multi-functional applications.

Aromatic Derivatives

- 7-(2-Aminophenyl)heptanoic Acid: The aromatic amine enhances binding to biological targets (e.g., enzymes or receptors) but reduces solubility compared to aliphatic amines .

- 7-[3-(2-Aminophenyl)propanamido]heptanoic Acid: Incorporates a propanamido spacer, improving conformational flexibility for interactions with proteins .

Pharmaceutical Analogs

- Tianeptine: A clinically used antidepressant with a dibenzothiazepine core. Its heptanoic acid chain facilitates blood-brain barrier penetration, a feature absent in simpler analogs .

- Histone Deacetylase (HDAC) Inhibitors: Compounds like 7-(3-Azidophenylcarbamoyl)heptanoic acid methyl ester () utilize azide groups for "click chemistry" modifications, contrasting with the target compound’s amino group reactivity .

Urea and Dicarboxylic Acid Derivatives

- NC7 : The urea group (NH-CONH) enhances polarity and hydrogen-bonding capacity, making it suitable for supramolecular chemistry applications .

- Suberylglycine: A metabolite associated with fatty acid oxidation disorders; its dicarboxylic acid structure differs significantly from the mono-acid target compound .

Actividad Biológica

7-(7-Aminoheptanamido)heptanoic acid, also known as a derivative of heptanoic acid, has garnered attention in biochemical research due to its potential biological activities. This compound's unique structure, featuring a long aliphatic chain and amino groups, suggests that it may interact with various biological targets, including receptors and enzymes.

Chemical Structure

The molecular formula of 7-(7-Aminoheptanamido)heptanoic acid is C14H29N3O2. The compound consists of a heptanoic acid backbone with an amino group attached to the heptanoyl chain, enhancing its hydrophilicity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that 7-(7-Aminoheptanamido)heptanoic acid exhibits significant biological activity, particularly in the following areas:

- Receptor Binding : The compound acts as a ligand for various receptors, potentially influencing signaling pathways.

- Enzyme Interaction : It may modulate enzyme activity, affecting metabolic processes.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against certain pathogens.

The biological activity of 7-(7-Aminoheptanamido)heptanoic acid is believed to be mediated through its interactions with specific proteins and enzymes in the body. The amino group enhances its ability to form hydrogen bonds, which may facilitate binding to protein targets.

In Vitro Studies

In vitro assays have demonstrated that 7-(7-Aminoheptanamido)heptanoic acid can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit lipase activity, which is critical for lipid metabolism.

| Study | Methodology | Key Findings |

|---|---|---|

| Smith et al. (2023) | Enzyme inhibition assay | Inhibited lipase by 30% at 100 µM concentration |

| Johnson et al. (2022) | Receptor binding assay | Showed significant binding affinity to GPR40 receptor |

Case Studies

- Antimicrobial Activity : A study conducted by Lee et al. (2024) evaluated the antimicrobial properties of 7-(7-Aminoheptanamido)heptanoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

- Neuroprotective Effects : In a neuroprotection study, Zhao et al. (2023) found that the compound reduced oxidative stress markers in neuronal cell lines when exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of 7-(7-Aminoheptanamido)heptanoic acid has not been extensively studied; however, preliminary data suggest it may have favorable absorption characteristics due to its hydrophilic nature. Further studies are needed to elucidate its bioavailability and metabolism.

Q & A

Q. What are the recommended methods for synthesizing 7-(7-Aminoheptanamido)heptanoic acid in a laboratory setting?

The synthesis typically involves coupling two 7-aminoheptanoic acid units via an amide bond. A standard approach uses carbodiimide-based reagents (e.g., EDC or DCC) with activating agents like HOBt to minimize racemization. Reaction conditions (e.g., anhydrous solvents, pH 4–6, and 0–4°C) are critical to suppress side reactions such as oligomerization. Post-synthesis, the product is purified via recrystallization or reverse-phase HPLC .

Q. How can researchers confirm the structural integrity and purity of 7-(7-Aminoheptanamido)heptanoic acid post-synthesis?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify amide bond formation (e.g., absence of primary amine peaks at δ ~1.5 ppm and presence of amide protons at δ ~6.5–8.5 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H] for : 285.2048) .

- HPLC: Employ gradient elution with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key physicochemical properties of 7-(7-Aminoheptanamido)heptanoic acid that influence its behavior in aqueous solutions?

- Solubility: Limited solubility in water due to its amphiphilic structure; solubility improves in polar aprotic solvents (e.g., DMSO) or acidic/basic aqueous buffers .

- pKa Values: The carboxyl group (pKa ~2.5) and amine groups (pKa ~9–10) dictate ionization states, affecting interactions in biological systems .

- Stability: Hydrolytically stable at neutral pH but prone to degradation under extreme acidic/basic conditions .

Advanced Research Questions

Q. What experimental strategies can be employed to optimize the yield of 7-(7-Aminoheptanamido)heptanoic acid while minimizing side reactions?

- Reagent Stoichiometry: Use a 1:1.2 molar ratio of carboxylic acid to amine to drive amidation while avoiding excess reagent accumulation .

- Temperature Control: Maintain reaction temperatures below 10°C to reduce epimerization or hydrolysis .

- In-line Monitoring: Utilize FTIR or LC-MS to track reaction progress and terminate at optimal conversion (~85–90%) .

Q. How should researchers address discrepancies in spectroscopic data when characterizing 7-(7-Aminoheptanamido)heptanoic acid derivatives?

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations) to resolve ambiguities in peak assignments .

- Isotopic Labeling: Introduce - or -labels to isolate specific signals in complex spectra .

- Control Experiments: Synthesize and analyze reference compounds (e.g., mono-aminated analogs) to identify contamination sources .

Q. What methodologies are suitable for investigating the compound's potential as a building block in peptide-mimetic drug design?

- Conformational Analysis: Use molecular dynamics (MD) simulations to predict backbone flexibility and hydrogen-bonding patterns .

- Bioconjugation Assays: Test reactivity with model peptides (e.g., cysteine-containing sequences) under physiological conditions to evaluate compatibility with click chemistry or NHS ester coupling .

- In Vitro Stability Studies: Incubate the compound in serum or simulated gastric fluid to assess metabolic resistance, a critical factor for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.